Benzenemethanol, 2-[(1-phenylethyl)sulfinyl]-
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Overview
Description
Benzenemethanol, 2-[(1-phenylethyl)sulfinyl]- is an organic compound that belongs to the class of benzene derivatives It features a benzenemethanol core with a 2-[(1-phenylethyl)sulfinyl] substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-[(1-phenylethyl)sulfinyl]- typically involves the reaction of benzenemethanol with 2-[(1-phenylethyl)sulfinyl] chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzenemethanol, 2-[(1-phenylethyl)sulfinyl]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also involves stringent quality control measures to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-[(1-phenylethyl)sulfinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzenemethanol, 2-[(1-phenylethyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-[(1-phenylethyl)sulfinyl]- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: The sulfinyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways. The benzene ring can participate in aromatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, α-phenyl-
- Benzyl alcohol
- Phenylmethanol
Comparison
Benzenemethanol, 2-[(1-phenylethyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. In contrast, compounds like benzenemethanol, α-phenyl-, and benzyl alcohol lack this functional group, resulting in different chemical and biological properties.
Conclusion
Benzenemethanol, 2-[(1-phenylethyl)sulfinyl]- is a compound of significant interest due to its unique structural features and diverse applications in scientific research
Properties
CAS No. |
62296-36-0 |
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Molecular Formula |
C15H16O2S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
[2-(1-phenylethylsulfinyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O2S/c1-12(13-7-3-2-4-8-13)18(17)15-10-6-5-9-14(15)11-16/h2-10,12,16H,11H2,1H3 |
InChI Key |
MMTXLYNCNZPCLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)C2=CC=CC=C2CO |
Origin of Product |
United States |
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